molecular formula C10H12N4OS B14897689 6-Methyl-2-(((3-methylisoxazol-5-yl)methyl)thio)pyrimidin-4-amine

6-Methyl-2-(((3-methylisoxazol-5-yl)methyl)thio)pyrimidin-4-amine

Cat. No.: B14897689
M. Wt: 236.30 g/mol
InChI Key: YHCSYGIEZCXFCN-UHFFFAOYSA-N
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Description

6-Methyl-2-(((3-methylisoxazol-5-yl)methyl)thio)pyrimidin-4-amine is a heterocyclic compound that features both pyrimidine and isoxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(((3-methylisoxazol-5-yl)methyl)thio)pyrimidin-4-amine typically involves the formation of the isoxazole ring followed by its attachment to the pyrimidine core. One common method includes the reaction of 3-methylisoxazole with a suitable thiol reagent to form the thioether linkage, which is then coupled with a pyrimidine derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(((3-methylisoxazol-5-yl)methyl)thio)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

6-Methyl-2-(((3-methylisoxazol-5-yl)methyl)thio)pyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-2-(((3-methylisoxazol-5-yl)methyl)thio)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-(((3-methylisoxazol-5-yl)methyl)thio)pyrimidin-4-amine is unique due to its combined isoxazole and pyrimidine structures, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H12N4OS

Molecular Weight

236.30 g/mol

IUPAC Name

6-methyl-2-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]pyrimidin-4-amine

InChI

InChI=1S/C10H12N4OS/c1-6-4-9(11)13-10(12-6)16-5-8-3-7(2)14-15-8/h3-4H,5H2,1-2H3,(H2,11,12,13)

InChI Key

YHCSYGIEZCXFCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC(=NO2)C)N

Origin of Product

United States

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